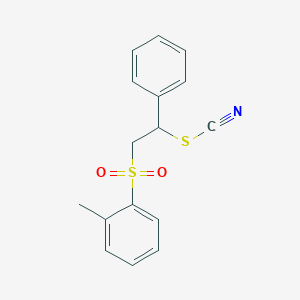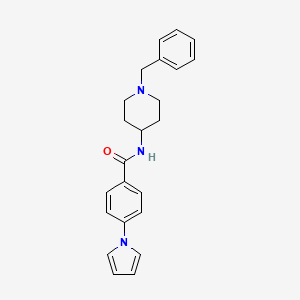![molecular formula C24H14N4O8 B5248461 N,N'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzamide)](/img/structure/B5248461.png)
N,N'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzamide): is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolo[3,4-f]isoindole core with two hydroxybenzamide groups attached, making it a valuable candidate for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the reaction of pyromellitic dianhydride with potassium cyanate in DMF (dimethylformamide) under reflux conditions to form pyromellitic diimide. This intermediate is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the aforementioned synthetic routes, ensuring precise control over reaction conditions to achieve high yields and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxybenzamide groups can be oxidized to form corresponding carboxylic acids.
Reduction: : Reduction reactions can be performed on the carbonyl groups within the pyrrolo[3,4-f]isoindole core.
Substitution: : Substitution reactions can occur at the hydroxy or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of carboxylic acids from hydroxybenzamide groups.
Reduction: : Formation of reduced pyrrolo[3,4-f]isoindole derivatives.
Substitution: : Various substituted derivatives of the hydroxybenzamide groups.
科学研究应用
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies, particularly in enzyme inhibition assays.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: : It can be used in the production of advanced materials, such as thermally stable poly(amide-ester-imide) (PAEI) nanocomposites.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
This compound is unique due to its specific structural features, such as the pyrrolo[3,4-f]isoindole core and the hydroxybenzamide groups. Similar compounds include other pyrrolo[3,4-f]isoindole derivatives and various benzamide derivatives. the presence of both the pyrrolo[3,4-f]isoindole core and hydroxybenzamide groups sets this compound apart, providing it with distinct chemical and biological properties.
Conclusion
N,N'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzamide): is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-hydroxy-N-[2-[(4-hydroxybenzoyl)amino]-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N4O8/c29-13-5-1-11(2-6-13)19(31)25-27-21(33)15-9-17-18(10-16(15)22(27)34)24(36)28(23(17)35)26-20(32)12-3-7-14(30)8-4-12/h1-10,29-30H,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQXDNILBJAZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[2-(4-tert-butylphenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B5248380.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-hydroxy-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B5248386.png)
![2-[4-(2,3-difluorobenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5248393.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5248412.png)
![oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-1-amine](/img/structure/B5248419.png)
![1-(4-bromophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5248425.png)

![[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone](/img/structure/B5248436.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5248443.png)


![N-(4-ethoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B5248463.png)
![N-propan-2-yl-1-[1-(thian-4-yl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B5248476.png)
![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine;hydrochloride](/img/structure/B5248478.png)
